molecular formula C10H16N2 B162360 4-N-butan-2-ylbenzene-1,4-diamine CAS No. 10029-30-8

4-N-butan-2-ylbenzene-1,4-diamine

Cat. No. B162360
CAS RN: 10029-30-8
M. Wt: 164.25 g/mol
InChI Key: CMBRHCVQODXRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-N-butan-2-ylbenzene-1,4-diamine” is a chemical compound with the molecular formula C10H16N2 . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of “4-N-butan-2-ylbenzene-1,4-diamine” consists of a benzene ring with two amine groups (NH2) and a butyl group (C4H9) attached .


Chemical Reactions Analysis

While specific chemical reactions involving “4-N-butan-2-ylbenzene-1,4-diamine” are not detailed in the retrieved information, compounds with similar structures, such as diisocyanates, have been studied. The reactivity of the isocyanate functional group toward water and biological molecules and the resulting reaction products are key .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-N-butan-2-ylbenzene-1,4-diamine” include its molecular formula (C10H16N2) and molecular weight (164.25 g/mol) .

Scientific Research Applications

Gas Separations with Ionic Liquid Membranes

Research has identified the performance benchmarks and critical properties for gas separations using ionic liquid membranes, highlighting the potential for improved CO2 separations. This study suggests focusing future research on SILMs cast from RTILs with smaller molar volumes to enhance separation performance (Scovazzo, 2009).

Plastic Scintillators

Studies on plastic scintillators based on polymethyl methacrylate discuss the incorporation of various luminescent dyes to improve scintillation efficiency, optical transparency, and stability. This research underscores the significance of luminescent activators in the development of advanced scintillation materials (Salimgareeva & Kolesov, 2005).

Downstream Processing of Biologically Produced Diols

A comprehensive review of the separation and purification methods for biologically produced 1,3-propanediol and 2,3-butanediol indicates a need for more efficient processes. The analysis suggests exploring aqueous two-phase extraction, pervaporation, and extractive fermentation for future research (Xiu & Zeng, 2008).

Advanced Oxidation Processes for Acetaminophen Degradation

The degradation of acetaminophen using advanced oxidation processes (AOPs) is detailed, including kinetics, mechanisms, and biotoxicity of by-products. This work contributes to understanding the environmental impact of pharmaceutical pollutants and enhancing AOP efficiency (Qutob et al., 2022).

Brominated Flame Retardants

A critical review on the occurrence of novel brominated flame retardants in indoor environments, consumer goods, and food discusses their registration, risks, and detection challenges. The study identifies knowledge gaps and the need for comprehensive monitoring and analysis methods (Zuiderveen et al., 2020).

properties

IUPAC Name

4-N-butan-2-ylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8,12H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBRHCVQODXRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307747
Record name 4-N-butan-2-ylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-butan-2-ylbenzene-1,4-diamine

CAS RN

10029-30-8
Record name 1, N-(1-methylpropyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-N-butan-2-ylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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